molecular formula C5H9ClFNO B8230084 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride

1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride

Cat. No.: B8230084
M. Wt: 153.58 g/mol
InChI Key: KZAMUGANJFYWGR-UHFFFAOYSA-N
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Description

1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a fluorine atom at the 3-position and an acetyl group (ethanone) at the same carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

1-(3-fluoroazetidin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO.ClH/c1-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMUGANJFYWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then reacted with ethanone to form the final product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-(3-Fluoroazetidin-3-yl)ethanone derivatives in cancer treatment. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer). Specific derivatives demonstrated IC50 values as low as 0.075 µM, indicating potent activity with minimal toxicity to non-cancerous cells .

Mechanism of Action
The mechanism of action for these compounds often involves disruption of cell cycle progression and induction of apoptosis in cancer cells. Studies suggest that the presence of the fluoro substituent enhances the electron-withdrawing properties, which may contribute to increased biological activity and stability in physiological conditions .

Neuropharmacology

Receptor Modulation
1-(3-Fluoroazetidin-3-yl)ethanone has also been investigated for its role as a modulator of glutamate receptors, particularly the NMDA receptor subtype GluN2B. This modulation is crucial for developing treatments for neurological disorders such as epilepsy and Alzheimer's disease. The compound's ability to selectively inhibit these receptors can potentially lead to reduced excitotoxicity in neuronal cells .

Antimicrobial Properties

Antimicrobial Studies
The compound has exhibited antimicrobial activity against various bacterial strains. In vitro studies using the well diffusion method showed that certain derivatives of 1-(3-Fluoroazetidin-3-yl)ethanone effectively inhibited microbial growth, suggesting potential applications in treating infections caused by resistant bacterial strains .

Synthesis and Characterization

Synthetic Routes
The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone typically involves multi-step processes, including microwave-assisted reactions that enhance yield and reduce reaction time. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Application Findings
AnticancerCompounds exhibited IC50 values as low as 0.075 µM against MCF-7 cells.
NeuropharmacologySelective inhibition of GluN2B receptors indicated potential for treating neurological disorders.
AntimicrobialSignificant inhibition against tested microbial strains demonstrated effectiveness in combating infections.

Mechanism of Action

The mechanism of action of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related azetidine and heterocyclic derivatives (Table 1):

Compound Name Structural Features Molecular Weight Key Differences Biological Activity/Applications References
1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride 3-fluoroazetidine + ethanone + HCl salt 152.59 (free base est.) Fluorine substituent, hydrochloride salt Potential CNS/antimicrobial activity*
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride Azetidine + acetamide + methyl group + HCl 166.63 Amide vs. ketone; methyl substitution Intermediate in drug synthesis
3-Fluoroazetidine hydrochloride 3-fluoroazetidine + HCl 110.54 No ethanone group Building block for fluorinated compounds
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl) derivatives Chloroazetidine + phenyl + ketone ~300–350 Chlorine vs. fluorine; phenyl substitution Antioxidant (e.g., EC50 = 47 µg/ml)
Acepromazine hydrochloride Phenothiazine + ethanone + dimethylamine 367.33 Larger aromatic system vs. azetidine Antipsychotic agent

Physicochemical Properties

  • Hydrochloride Salt: Improves aqueous solubility (critical for bioavailability) compared to free bases like 1-(3-fluoroazetidin-3-yl)ethanone .

Stability and Metabolic Considerations

  • The azetidine ring’s small size confers rigidity, reducing metabolic degradation compared to larger rings (e.g., piperidines). Fluorination further stabilizes the ring against oxidative metabolism .
  • Hydrochloride salts generally exhibit better thermal stability than free bases, as seen in acepromazine derivatives .

Biological Activity

1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride features a fluorinated azetidine ring, which contributes to its unique reactivity and biological properties. The presence of the fluorine atom can enhance lipophilicity and influence interactions with biological targets.

The biological activity of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for specific neurotransmitter receptors, particularly the GluN2B receptor, which is involved in synaptic plasticity and memory functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride. For instance, a series of β-lactam derivatives, including those with similar structural motifs, exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The most potent derivatives showed IC50 values as low as 0.075 µM in MCF-7 cells .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. By modulating the GluN2B receptor, it may help in conditions such as Alzheimer's disease and other neurodegenerative disorders . This modulation can lead to improved cognitive function and reduced neurotoxicity.

Case Studies

  • Antiproliferative Activity : A study demonstrated that compounds similar to 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride showed notable inhibition of cell growth in MCF-7 cells with IC50 values ranging from 0.075 µM to 0.620 µM depending on the specific substituents on the azetidine ring .
  • Neuroprotective Mechanisms : In vitro studies indicated that modulation of the GluN2B receptor by related compounds could lead to enhanced neuronal survival under stress conditions, suggesting therapeutic implications for neurodegenerative diseases .

Data Summary Table

Activity Cell Line / Model IC50 Value (µM) Reference
AntiproliferativeMCF-70.075
AntiproliferativeHs578T0.033
NeuroprotectionNeuronal culturesN/A

Q & A

Q. Key Considerations :

  • Purity of intermediates must be verified via TLC or HPLC to avoid side products like over-fluorinated derivatives .
  • Solvent choice (e.g., carbon disulfide vs. dichloromethane) impacts reaction kinetics and yield .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
A multi-technique approach is used:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., fluorine coupling in the azetidine ring and acetyl group).
    • ¹⁹F NMR quantifies fluorine incorporation and detects positional isomers .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] for C₅H₈FNO·HCl, expected m/z = 150.06) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of fluorine relative to the acetyl group .

Q. Validation Parameters :

  • LOD/LOQ: 0.05% and 0.15%, respectively, for major impurities .
  • Recovery: 98–102% for spiked impurity standards .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to its irritant properties .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas .
  • Waste Disposal : Neutralize residual HCl with sodium bicarbonate before disposing of organic waste .

Stability Note : Store at -20°C in airtight, light-resistant containers to prevent decomposition .

Advanced: How can mechanistic studies elucidate the role of fluorine in bioactivity?

Methodological Answer:

  • Computational Modeling : DFT calculations compare electron-withdrawing effects of fluorine vs. hydrogen on the azetidine ring, predicting enhanced metabolic stability .
  • Isotopic Labeling : Synthesize ¹⁸F-labeled analogs to track in vivo distribution via PET imaging .
  • Enzyme Assays : Test inhibitory activity against targets like cytochrome P450 to assess fluorination’s impact on binding affinity .

Contradiction : Fluorine’s electronegativity may improve membrane permeability but reduce solubility—a balance optimized via logP studies .

Advanced: How should researchers address contradictory data in synthesis yields across studies?

Methodological Answer:

  • Meta-Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) from independent studies. For example, yields vary by 20% when using dichloromethane vs. carbon disulfide .
  • Reproducibility Trials : Replicate protocols under controlled conditions (e.g., humidity <30%) to isolate variables like moisture sensitivity .
  • Error Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets, focusing on purity of starting materials as a common confounding factor .

Advanced: What strategies are effective for impurity profiling in batch-to-batch consistency?

Methodological Answer:

  • Reference Standards : Use EP/USP-certified impurities (e.g., Salbutamol Impurity J hydrochloride) as benchmarks for HPLC retention times .
  • LC-MS/MS : Quantify trace impurities (e.g., 3-fluoroazetidine-N-oxide) with MRM transitions for enhanced specificity .
  • DoE (Design of Experiments) : Apply factorial designs to correlate process variables (e.g., pH, temperature) with impurity levels .

Example : A 2⁴ factorial study identified HCl concentration as the primary driver of acetyl group hydrolysis .

Basic: What stability-indicating parameters should be monitored during storage?

Methodological Answer:

  • Physical Stability : Check for deliquescence or color changes (indicative of HCl release) .
  • Chemical Stability :
    • HPLC Purity : Monthly tests for degradation products (e.g., ethanone hydrolysis to carboxylic acid) .
    • Water Content : Karl Fischer titration to ensure ≤0.5% moisture (prevents hydrolysis) .

Accelerated Stability : 40°C/75% RH for 6 months predicts long-term shelf life under ICH guidelines .

Advanced: How do fluorinated analogs compare to non-fluorinated counterparts in pharmacological studies?

Methodological Answer:

  • Pharmacokinetics : Fluorine increases metabolic resistance, evidenced by 2× longer half-life in rat models compared to non-fluorinated analogs .
  • Target Binding : Fluorine’s electronegativity enhances hydrogen bonding with serine residues in enzyme active sites, improving IC₅₀ values by 30–50% .
  • Toxicity : Screen for fluoroacetate metabolites (potent toxins) using in vitro hepatocyte assays .

Design Tip : Balance fluorine’s benefits with solubility challenges via prodrug strategies (e.g., phosphate ester derivatives) .

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